GNE-4997

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

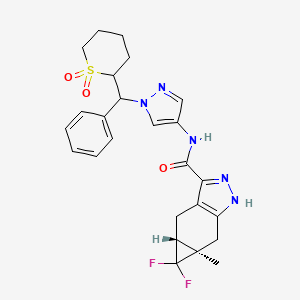

Fórmula molecular |

C25H27F2N5O3S |

|---|---|

Peso molecular |

515.6 g/mol |

Nombre IUPAC |

(4aR,5aR)-N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide |

InChI |

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31)/t19?,20-,22?,24-/m1/s1 |

Clave InChI |

JNRFIKALOWSUBG-VJPJIRKWSA-N |

SMILES isomérico |

C[C@@]12CC3=C(C[C@H]1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 |

SMILES canónico |

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

GNE-4997 Mechanism of Action in T-Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] As a member of the Tec family of non-receptor tyrosine kinases, ITK plays a pivotal role in T-cell activation, differentiation, and cytokine production.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of ITK's kinase activity. In T-cells, the engagement of the TCR with an antigen-presenting cell (APC) initiates a signaling cascade. This leads to the activation of Lck and ZAP-70, which in turn phosphorylate key adapter proteins like LAT and SLP-76. This forms a scaffold that recruits and activates downstream signaling molecules, including ITK.

Activated ITK then phosphorylates Phospholipase C-gamma 1 (PLC-γ1).[1] This phosphorylation is a crucial step that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Together, these events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which are essential for T-cell activation, proliferation, and cytokine secretion.[2]

This compound, by binding to the ATP-binding site of ITK, prevents the phosphorylation of its substrates, most notably PLC-γ1. This blockade disrupts the entire downstream signaling cascade, effectively dampening the T-cell response to TCR stimulation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Potency | |||

| ITK Ki | 0.09 nM | Biochemical Assay | [1][3] |

| Cellular Potency | |||

| PLC-γ1 Phosphorylation IC50 | 4 nM | Jurkat cells | [1] |

| IL-2 Production IC50 | Not explicitly reported for this compound. For another selective ITK inhibitor, soquelitinib, the IC50 for IL-2 secretion in Jurkat cells was 136 nM. | Jurkat cells | [4] |

| IFN-γ Production IC50 | Not publicly available. |

| Kinase Selectivity |

| A detailed kinase selectivity panel for this compound is not publicly available. However, it is described as a "selective" ITK inhibitor.[1][3] |

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling and the Role of ITK

The following diagram illustrates the central role of ITK in the TCR signaling pathway and the point of intervention for this compound.

Experimental Workflow: Measuring Inhibition of PLC-γ1 Phosphorylation

This diagram outlines the typical workflow to assess the inhibitory effect of this compound on TCR-induced PLC-γ1 phosphorylation in Jurkat T-cells.

Experimental Protocols

While the precise, detailed protocols from the original characterization of this compound are not fully available in the public domain, the following are representative methodologies for the key experiments cited.

In Vitro ITK Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory activity of this compound on the ITK enzyme.

Materials:

-

Recombinant human ITK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

ITK substrate (e.g., a synthetic peptide)

-

This compound (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the ITK enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

The luminescent signal is measured using a plate reader. The data is then used to calculate the IC₅₀ value for this compound.

Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells (Cellular)

Objective: To measure the potency of this compound in inhibiting a key downstream event of ITK activation in a cellular context.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium with 10% FBS

-

This compound (in DMSO)

-

TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-PLC-γ1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-5 minutes) at 37°C.

-

Immediately lyse the cells on ice.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate PLC-γ1 from the lysates by incubating with an anti-PLC-γ1 antibody overnight, followed by incubation with Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody.

-

Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensities to determine the concentration-dependent inhibition of PLC-γ1 phosphorylation and calculate the IC₅₀.

T-Cell Cytokine Production Assay (e.g., IL-2)

Objective: To assess the functional consequence of ITK inhibition on T-cell effector function.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells

-

Cell culture medium

-

This compound (in DMSO)

-

TCR stimulating agents (e.g., anti-CD3/CD28 antibodies or PMA and ionomycin)

-

ELISA kit for the desired cytokine (e.g., human IL-2)

-

96-well cell culture plates

Procedure:

-

Plate the T-cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle to the wells and pre-incubate.

-

Add the stimulating agents to the wells to activate the T-cells.

-

Incubate the plate for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine (e.g., IL-2) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Plot the cytokine concentration against the this compound concentration to determine the IC₅₀ for the inhibition of cytokine production.

Conclusion

This compound is a highly potent and selective inhibitor of ITK that effectively blocks TCR signaling in T-cells. Its mechanism of action is centered on the inhibition of ITK-mediated phosphorylation of PLC-γ1, which consequently abrogates downstream signaling events, including calcium mobilization and the activation of key transcription factors. This leads to a reduction in T-cell activation and effector functions, such as cytokine production. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working with this compound and other ITK inhibitors. Further studies to delineate the full kinase selectivity profile and the impact on a broader range of T-cell subsets would provide an even more complete understanding of its therapeutic potential.

References

GNE-4997: A Potent and Selective ITK Inhibitor for Immunological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a highly potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting ITK, this compound offers a powerful tool for investigating the role of T-cells in a variety of immunological processes and presents a potential therapeutic avenue for T-cell-mediated inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects in preclinical models.

Introduction to this compound and its Target: ITK

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in the signal transduction cascade initiated by the T-cell receptor (TCR). Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C-gamma 1 (PLC-γ1). This phosphorylation event is crucial for the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of transcription factors such as NFAT and NF-κB. These signaling events are essential for T-cell activation, proliferation, differentiation, and cytokine production.

Given its central role in T-cell function, particularly in T helper 2 (Th2) cells, ITK has emerged as a promising therapeutic target for allergic and inflammatory conditions, such as asthma.[1][2] this compound was developed as a potent and selective inhibitor of ITK to explore the therapeutic potential of targeting this kinase.

Mechanism of Action

This compound exerts its function by binding to the ATP-binding pocket of ITK, thereby preventing the phosphorylation of its downstream targets. Specifically, this compound has been shown to inhibit the ITK-mediated phosphorylation of PLC-γ1. This blockade of PLC-γ1 activation disrupts the TCR signaling cascade, leading to a reduction in T-cell activation and effector functions.

dot

Caption: Mechanism of action of this compound in T-cell receptor signaling.

Quantitative Data

This compound has demonstrated high potency and selectivity for ITK in various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Description | Reference |

| Ki | 0.09 nM | Inhibitory constant, a measure of the binding affinity of this compound to ITK. | [2] |

| IC50 | 4 nM | Half-maximal inhibitory concentration for the inhibition of PLC-γ phosphorylation in Jurkat cells following TCR stimulation. | [2] |

Experimental Protocols

In Vitro ITK Inhibition Assay (Kinase Inhibition Constant - Ki)

The inhibitory activity of this compound against the ITK enzyme is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

-

Enzyme: Recombinant human ITK.

-

Substrate: A synthetic peptide substrate for ITK.

-

Detection: The assay typically employs a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to quantify the level of substrate phosphorylation.

-

Procedure:

-

A dilution series of this compound is prepared.

-

Recombinant ITK enzyme is incubated with the various concentrations of this compound.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

After a defined incubation period, the reaction is stopped, and the level of phosphorylated substrate is measured.

-

The Ki value is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

-

Cellular Assay for PLC-γ1 Phosphorylation in Jurkat Cells

This assay assesses the ability of this compound to inhibit TCR-induced signaling in a cellular context.

-

Cell Line: Jurkat T-cells, a human T-lymphocyte cell line that endogenously expresses the TCR signaling components.

-

Stimulation: T-cell receptor stimulation is typically achieved using anti-CD3 antibodies.

-

Detection: The level of phosphorylated PLC-γ1 (pPLC-γ1) is measured by Western blotting or a quantitative immunoassay such as an ELISA or Meso Scale Discovery (MSD) assay.

-

Procedure:

-

Jurkat cells are pre-incubated with a dilution series of this compound.

-

The cells are then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway.

-

After a short incubation period, the cells are lysed.

-

The cell lysates are analyzed for the levels of pPLC-γ1 and total PLC-γ1.

-

The IC50 value is determined by plotting the percentage of inhibition of pPLC-γ1 against the concentration of this compound and fitting the data to a four-parameter logistic equation.

-

dot

Caption: Experimental workflow for the PLC-γ1 phosphorylation assay.

In Vivo Studies and Preclinical Findings

While specific in vivo efficacy data for this compound is not extensively published in the public domain, the foundational research on this class of inhibitors demonstrated pharmacodynamic modulation in vivo. Optimized analogues from the same series as this compound were shown to reduce the production of IL-2 and IL-13 in mice following oral or intraperitoneal administration. This suggests that these compounds, including by extension this compound, can effectively engage the ITK target in a whole-animal setting and modulate T-cell-mediated cytokine release.

The preclinical development of ITK inhibitors is often evaluated in animal models of allergic asthma. In such models, ITK knockout mice have been shown to exhibit reduced lung inflammation, eosinophil infiltration, and mucus production following an allergen challenge.[2] These findings provide a strong rationale for the therapeutic potential of ITK inhibitors like this compound in asthma and other Th2-driven diseases.

Conclusion

This compound is a valuable research tool for dissecting the intricacies of T-cell biology. Its high potency and selectivity for ITK allow for precise interrogation of the TCR signaling pathway and its downstream consequences. The available data on this compound and related compounds underscore the potential of ITK inhibition as a therapeutic strategy for a range of immunological disorders. Further preclinical and clinical investigation of this compound and other ITK inhibitors will be crucial in realizing this therapeutic potential.

References

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective, second-generation inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Developed as a tetrahydroindazole-containing compound, this compound demonstrates significant improvements in potency, kinase selectivity, and reduced cytotoxicity over earlier iterations. This was achieved through a structure and property-guided optimization that identified a correlation between the basicity of solubilizing elements and off-target antiproliferative effects. With a Ki of 0.09 nM against ITK and a cellular IC50 of 4 nM for the inhibition of PLC-γ phosphorylation in Jurkat cells, this compound serves as a valuable chemical probe for studying ITK function and a promising scaffold for the development of therapeutics targeting T-cell mediated inflammatory diseases. This guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and its pharmacokinetic profile.

Introduction to ITK and its Role in T-Cell Signaling

Interleukin-2 Inducible T-cell Kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases, which also includes TEC, BTK, RLK (also known as TXK), and BMX. ITK is predominantly expressed in T-cells and Natural Killer (NK) cells and is a crucial component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement with an antigen-presenting cell, a signaling complex is formed, leading to the activation of upstream kinases like LCK and ZAP-70. This, in turn, facilitates the recruitment and activation of ITK at the plasma membrane.

Activated ITK plays a pivotal role in phosphorylating and activating Phospholipase C-gamma 1 (PLC-γ1).[2][3] PLC-γ1 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in calcium mobilization and the activation of downstream transcription factors such as NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[1] Given its central role, ITK is a key therapeutic target for a range of T-cell driven pathologies, including autoimmune diseases and allergic asthma.[2]

This compound: Biochemical and Cellular Activity

This compound is a highly potent inhibitor of ITK, developed through the optimization of a tetrahydroindazole scaffold. The design strategy focused on enhancing potency and selectivity while mitigating off-target effects and cytotoxicity.[4]

Enzymatic and Cellular Potency

This compound exhibits sub-nanomolar potency against the isolated ITK enzyme and low nanomolar efficacy in cellular assays that measure downstream signaling events.

| Parameter | Value | Assay Type |

| Ki | 0.09 nM | Enzymatic Assay |

| Cellular IC50 | 4 nM | Inhibition of PLC-γ phosphorylation in Jurkat cells |

| Quantitative data sourced from multiple vendor and literature abstracts referencing Burch JD, et al. J Med Chem. 2015 May 14;58(9):3806-16.[2][4] |

Kinase Selectivity Profile

A comprehensive kinase selectivity panel is essential to characterize the specificity of an inhibitor. While the full panel data from the primary publication is not publicly available, the development of this compound focused on achieving high selectivity against other kinases, particularly within the Tec family. The optimization process aimed to minimize off-target binding, which is a common challenge for kinase inhibitors due to the conserved nature of the ATP-binding pocket.

(Note: A detailed table of IC50 values against a panel of kinases would be populated here based on the primary publication's supplementary data.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

ITK Enzymatic Assay (General Protocol)

This protocol outlines a typical biochemical assay to determine the enzymatic inhibition constant (Ki) of a test compound against ITK.

Materials:

-

Recombinant human ITK enzyme

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr based peptide)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

Add a fixed concentration of the ITK enzyme to the wells of a 384-well plate.

-

Add the diluted this compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Inhibition of PLC-γ Phosphorylation in Jurkat Cells

This protocol describes a cell-based assay to measure the ability of this compound to inhibit TCR-mediated downstream signaling.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 antibody (e.g., OKT3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLC-γ1 (pY783), anti-total PLC-γ1

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Western blot reagents and equipment or ELISA plates and reagents

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium.

-

Starve the cells in serum-free medium for 2-4 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

-

Stimulate the T-cell receptor by adding anti-CD3 antibody and incubating for a short period (e.g., 5-10 minutes) at 37°C.

-

Immediately lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine protein concentration of the lysates.

-

Analyze the phosphorylation status of PLC-γ1 using either Western blot or a sandwich ELISA.

-

For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-PLC-γ1 and anti-total PLC-γ1 antibodies.

-

For ELISA: Use a capture antibody for total PLC-γ1 and a detection antibody for phospho-PLC-γ1.

-

-

Quantify the band intensity or ELISA signal.

-

Normalize the phospho-PLC-γ1 signal to the total PLC-γ1 signal.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Pharmacokinetics

The in vivo disposition of this compound was evaluated in mice. The compound was shown to have properties suitable for in vivo studies, demonstrating oral bioavailability and the ability to modulate cytokine production in response to an immune challenge.

| Species | Dosing Route | Key Parameters | Value |

| Mouse | Oral (p.o.) | (e.g., Cmax, Tmax, AUC, Bioavailability) | (Data to be populated from primary source) |

| Mouse | Intraperitoneal (i.p.) | (e.g., Cmax, Tmax, AUC) | (Data to be populated from primary source) |

| Optimized analogues from the same series as this compound were shown to reduce IL-2 and IL-13 production in vivo following oral or intraperitoneal dosing in mice.[4] |

Visualizations

Signaling Pathway

References

- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwith.montclair.edu [researchwith.montclair.edu]

- 3. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fc gamma receptor activation induces the tyrosine phosphorylation of both phospholipase C (PLC)-gamma 1 and PLC-gamma 2 in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of ITK in T-cell activation

An In-depth Technical Guide to the Role of ITK in T-cell Activation

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, which also includes Tec, Btk, Rlk (also known as Txk), and Bmx.[1][2] Primarily expressed in T-cells, natural killer (NK) cells, and mast cells, ITK is a critical component of the T-cell receptor (TCR) signaling cascade.[2] Upon TCR engagement, ITK acts as a crucial signal transducer, amplifying and orchestrating downstream events that are essential for T-cell activation, proliferation, differentiation, and effector functions.[1][3] Its central role makes it a key modulator of T-cell-mediated immunity and a significant target for therapeutic intervention in a range of diseases, including allergic conditions, autoimmune disorders, and T-cell malignancies.[2][4][5] This guide provides a detailed examination of the molecular mechanisms governed by ITK in T-cell activation, outlines key experimental methodologies used in its study, and presents quantitative data to illustrate its functional impact.

The Core ITK Signaling Pathway in T-Cell Activation

T-cell activation is initiated when the TCR recognizes a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This recognition triggers a complex and highly regulated signaling cascade. ITK functions as a pivotal player downstream of the initial TCR trigger.

1. Recruitment and Activation of ITK: Upon TCR stimulation, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[4] This creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Concurrently, activation of phosphatidylinositol 3-kinase (PI3K) generates PIP3 at the plasma membrane.[4][6] ITK is recruited from the cytoplasm to the membrane via its Pleckstrin Homology (PH) domain, which binds to PIP3.[2][7] At the membrane, ITK interacts with the adaptor proteins SLP-76 (SH2-domain-containing leukocyte protein of 76 kDa) and LAT (Linker for Activation of T-cells), forming a critical signaling complex.[4][8] The interaction with SLP-76, mediated by ITK's SH2 and SH3 domains, is essential for both initiating and maintaining ITK's kinase activity.[9][10] Lck then phosphorylates ITK on tyrosine residue Y511, leading to its full enzymatic activation.[2]

2. Downstream Effectors: The Activation of PLC-γ1: Once active, ITK's primary and most critical substrate is Phospholipase C-gamma 1 (PLC-γ1).[1][9] ITK phosphorylates PLC-γ1 at tyrosine Y783, an event required for its activation.[1][11] Activated PLC-γ1 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12][13]

3. Second Messenger Pathways:

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). This initial release leads to a sustained influx of extracellular Ca2+ through store-operated calcium entry (SOCE).[4][9][14] The resulting increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing it to translocate to the nucleus and initiate gene transcription, including the gene for IL-2.[4][12]

-

DAG and Activation of PKC and Ras: DAG remains at the plasma membrane and activates Protein Kinase C (PKC), particularly PKC-theta in T-cells, which in turn activates the NF-κB (nuclear factor-kappaB) transcription factor pathway.[12][15] DAG also activates RasGRP1, a guanine nucleotide exchange factor that leads to the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway, ultimately activating the AP-1 transcription factor.[4][13]

Together, the activation of NFAT, NF-κB, and AP-1 orchestrates the transcriptional program that drives T-cell activation, proliferation, and cytokine production. ITK acts as a rheostat, modulating the strength of the TCR signal; its absence leads to significantly impaired, though not completely abolished, T-cell activation.[12][16]

Role of ITK in T-Cell Differentiation

ITK signaling strength is not only crucial for initial T-cell activation but also plays a determinative role in the differentiation of naïve CD4+ T-cells into various effector T helper (Th) subsets. By fine-tuning downstream signals, ITK influences the balance between different T-cell lineages.

-

Th1 Cells: Differentiation into Th1 cells, which produce IFN-γ, is modestly impaired or largely intact in the absence of ITK.[1] Some studies suggest that ITK deficiency can even lead to a skewed Th1 response.[17] However, inhibiting ITK kinase activity has been shown to be a potent inhibitor of Th1 differentiation and cytokine production.[18][19]

-

Th2 Cells: ITK is critically required for the development of Th2 responses.[1][3] ITK-deficient mice fail to mount effective Th2 responses and show dramatically reduced production of Th2 cytokines like IL-4, IL-5, and IL-13.[4] This makes ITK a prime therapeutic target for Th2-mediated diseases such as allergic asthma.[4]

-

Th17 Cells: Similar to Th2 cells, the differentiation of pro-inflammatory Th17 cells is highly dependent on ITK signaling.[1][18] The absence of ITK or inhibition of its kinase activity leads to reduced production of IL-17A.[1][4] This is linked to the requirement for robust calcium signaling and NFAT activation to transcribe the Il17a gene.[1]

-

Regulatory T cells (Treg & Tr1): ITK acts as a negative regulator of FoxP3+ Treg cell differentiation.[6][20][21] In the absence of ITK, naïve CD4+ T-cells show an enhanced propensity to develop into Treg cells, a phenomenon linked to increased sensitivity to IL-2 and reduced activation of the mTOR pathway.[20][22] Conversely, ITK signaling is required for the development of Type 1 regulatory (Tr1) cells, which mediate their suppressive function through IL-10.[6][23]

This differential regulation highlights ITK's role as a key decision point in T-cell fate.

Quantitative Data Summary

The functional consequences of ITK's role have been quantified in numerous studies, primarily through the use of ITK knockout (Itk-/-) mice and specific small molecule inhibitors.

Table 1: Phenotypic Changes in ITK-Deficient T-Cells

| Parameter | Observation in Itk-/- vs. Wild-Type | Reference(s) |

|---|---|---|

| T-Cell Development | Decreased numbers of mature thymocytes | [2][4] |

| Reduced CD4+:CD8+ T-cell ratio | [2][4] | |

| T-Cell Activation | Impaired proliferation upon TCR stimulation | [2][4] |

| Defective calcium (Ca2+) mobilization | [1][14] | |

| Reduced phosphorylation of PLC-γ1 and Erk | [1][16] | |

| Th1 Cytokines (IFN-γ) | Relatively normal or modestly impaired production | [4] |

| Th2 Cytokines (IL-4, IL-5, IL-13) | Significantly reduced production | [4] |

| Th17 Cytokines (IL-17A) | Reduced production | [4] |

| Treg Cells (FoxP3+) | Preferential development/increased frequency |[4][20][21] |

Table 2: Potency of Selected ITK Inhibitors

| Inhibitor | Type | Target(s) | IC₅₀ (ITK) | Key Cellular Effect | Reference(s) |

|---|---|---|---|---|---|

| Ibrutinib | Covalent | BTK, ITK | ~10 nM | Inhibits PLC-γ1 activation; inhibits Th2 cytokine release | [4] |

| PRN694 | Covalent | ITK, Rlk | N/A (Potent) | Blocks Ca2+ influx; diminishes Th2/Th17 cytokine secretion | [2][19] |

| CTA056 | Reversible | ITK, BTK | 100 nM | Inhibits ITK/PLC-γ1 phosphorylation; reduces IL-2/IFN-γ secretion | [4] |

| Soquelitinib | Covalent | ITK | >100-fold selective vs Rlk | Suppresses Th2 cytokine production, spares Th1 |[24] |

Experimental Protocols

The study of ITK function relies on a set of core immunological and biochemical assays. Detailed below are methodologies for key experiments.

In Vitro ITK Kinase Assay

This assay directly measures the enzymatic activity of purified ITK and is essential for screening potential inhibitors.

Objective: To quantify the phosphorylation of a substrate by ITK in a cell-free system.

Methodology (based on ADP-Glo™ Kinase Assay): [25]

-

Reaction Setup: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT; 2mM MnCl₂).

-

Component Addition: In a 96-well plate, add the following in order:

-

5 µL of kinase buffer containing the substrate (e.g., poly E-Y peptide) and ATP (e.g., 25 µM).

-

2.5 µL of test compound (inhibitor) at various concentrations or vehicle control.

-

2.5 µL of purified ITK enzyme in kinase buffer.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity positively correlates with ITK activity. IC₅₀ values for inhibitors can be calculated from dose-response curves.

In Vitro T Helper Cell Polarization

This protocol is used to study the differentiation of naïve CD4+ T-cells into specific effector lineages, allowing for the assessment of ITK's role in this process.

Objective: To differentiate naïve T-cells into Th1, Th2, Th17, or Treg lineages and measure lineage-specific cytokine production or transcription factor expression.

Methodology:

-

Cell Isolation: Isolate naïve CD4+ T-cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of wild-type or Itk-/- mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Activation: Plate cells in 96-well plates pre-coated with anti-CD3ε antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the culture medium.

-

Polarization: Add specific cytokine cocktails and blocking antibodies to drive differentiation:

-

Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL).

-

Th17: TGF-β (1-5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL).

-

iTreg: TGF-β (5 ng/mL), IL-2 (100 U/mL).

-

-

Culture: Culture the cells for 3-5 days at 37°C, 5% CO₂.

-

Restimulation & Analysis: Before analysis, restimulate the cells for 4-6 hours with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Detection: Analyze the cells using intracellular flow cytometry for lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, FoxP3 for Treg) or cytokines (e.g., IFN-γ, IL-17A).

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation, a direct downstream consequence of ITK-mediated PLC-γ1 activation.

Objective: To quantify TCR-induced calcium mobilization in T-cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of T-cells (e.g., primary T-cells or Jurkat T-cell line).

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-45 minutes at 37°C.

-

Baseline Measurement: Analyze the dye-loaded cells on a flow cytometer to establish a stable baseline fluorescence reading for 30-60 seconds.

-

Stimulation: While continuously acquiring data, add a stimulating agent, such as a cross-linking anti-CD3 antibody, to the cell suspension.

-

Data Acquisition: Continue recording the fluorescence signal for several minutes (5-10 min) to capture the initial peak of calcium release from internal stores and the subsequent sustained plateau phase from extracellular influx.

-

Analysis: Analyze the data by plotting fluorescence intensity (or the ratio of bound/unbound dye for ratiometric dyes like Indo-1) over time. Compare the amplitude and duration of the calcium flux between control and ITK-deficient or inhibitor-treated cells.

Conclusion: ITK as a Therapeutic Target

The integral and non-redundant role of ITK in T-cell activation and differentiation, particularly in Th2 and Th17 lineages, positions it as a highly attractive target for drug development.[2][5] Inhibiting ITK offers a strategy to modulate overactive or misdirected T-cell responses.[5] Small molecule inhibitors of ITK have shown promise in preclinical models of allergic asthma, inflammatory bowel disease, and other autoimmune conditions by dampening pro-inflammatory T-cell responses.[2][19] Furthermore, ITK is aberrantly activated in some T-cell malignancies, making it a target for oncological therapies.[4] Recent research has also explored targeting ITK to enhance the persistence and reduce the exhaustion of CAR-T cells in cancer immunotherapy.[26][27] The continued development of potent and highly selective ITK inhibitors remains a key focus for creating next-generation immunomodulatory therapeutics.

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of T-cell Responses and Disease by Tec Kinase Itk | Semantic Scholar [semanticscholar.org]

- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ITK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Significance of ITK-SLP-76 Interaction in Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keeping the (Kinase) Party Going: SLP-76 and ITK Dance to the Beat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. Phospholipase Cγ1 is essential for T cell development, activation, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Balancing immune activation with Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Publication: Selective Inhibition of Interleukin-2 Inducible T Cell Kinase (ITK) Enhances Anti-Tumor Immunity in Association with Th1-skewing, Cytotoxic T cell Activation, and Reduced T Cell Exhaustion [sciprofiles.com]

- 25. promega.com [promega.com]

- 26. IL-2-inducible T cell kinase deficiency sustains chimeric antigen receptor T cell therapy against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. JCI - IL-2–inducible T cell kinase deficiency sustains chimeric antigen receptor T cell therapy against tumor cells [jci.org]

GNE-4997: A Potent and Selective ITK Inhibitor for Modulating PLC-gamma Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The document details the mechanism of action of this compound, its inhibitory effects on the phosphorylation of Phospholipase C-gamma (PLC-γ), and its potential applications in research and drug development. Quantitative data on the activity of this compound is presented in a structured format, and detailed experimental protocols for assessing its impact on PLC-γ phosphorylation in a cellular context are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to this compound and its Target, ITK

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Interleukin-2 Inducible T-cell Kinase (ITK)[1][2]. ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a critical role in T-cell receptor (TCR) signaling[1][2]. Upon TCR activation, a signaling cascade is initiated that is essential for T-cell development, differentiation, and effector functions. ITK is a key component of this pathway, positioned downstream of the TCR and upstream of Phospholipase C-gamma (PLC-γ)[1][2]. The kinase activity of ITK is directly responsible for the phosphorylation and subsequent activation of PLC-γ1, a crucial step in intracellular signaling that leads to calcium mobilization and the activation of downstream transcription factors. Given its central role in T-cell activation, ITK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases.

Mechanism of Action: Inhibition of ITK-mediated PLC-gamma Phosphorylation

The activation of T-cells via the T-cell receptor (TCR) initiates a complex signaling cascade. A pivotal event in this cascade is the phosphorylation of PLC-γ1 at the tyrosine residue 783 (Y783) by ITK. This phosphorylation event is critical for the activation of PLC-γ1's enzymatic function. Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are essential for T-cell activation and effector functions.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of ITK, thereby preventing the phosphorylation of its substrates, including PLC-γ1. By inhibiting ITK, this compound effectively blocks the phosphorylation of PLC-γ1, leading to a downstream blockade of calcium mobilization and T-cell activation. This targeted inhibition of a key step in the TCR signaling pathway makes this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for T-cell-mediated pathologies.

Quantitative Data Presentation

The inhibitory potency of this compound against ITK and its cellular effect on PLC-γ phosphorylation have been quantitatively characterized.

| Parameter | Value | Description | Reference |

| Ki (ITK) | 0.09 nM | The equilibrium dissociation constant for the binding of this compound to the ITK enzyme, indicating very high-affinity binding. | [1][2] |

| Cellular IC50 (p-PLC-γ) | 4 nM | The half-maximal inhibitory concentration of this compound on the phosphorylation of PLC-γ in Jurkat cells following T-cell receptor stimulation. | [1][2] |

Kinase Selectivity Profile:

While this compound is reported to be a selective ITK inhibitor, a detailed kinase selectivity panel with IC50 or Ki values against a broad range of kinases is not publicly available in the reviewed literature. The primary publication by Burch et al. in the Journal of Medicinal Chemistry (2015) describes the compound's discovery and characterization, but the supplementary information containing a comprehensive kinase screen was not accessible. Therefore, a complete quantitative assessment of its off-target effects cannot be presented at this time.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the effect of this compound on PLC-γ phosphorylation in Jurkat cells.

Assay for Inhibition of PLC-gamma Phosphorylation in Jurkat T-cells

This protocol outlines the steps for stimulating Jurkat T-cells via the T-cell receptor, treating with this compound, and subsequently analyzing the phosphorylation status of PLC-γ by Western blotting.

Materials and Reagents:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

This compound (stock solution in DMSO)

-

Anti-CD3 antibody (clone OKT3)

-

Goat anti-mouse IgG (for crosslinking)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-phospho-PLC-γ1 (Tyr783)

-

Primary antibody: Mouse anti-total PLC-γ1

-

Primary antibody: Mouse anti-β-actin (loading control)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating and Starvation: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate. For some applications, serum starvation for 2-4 hours prior to stimulation may be beneficial.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

-

TCR Stimulation: Prepare a stimulating antibody cocktail by mixing anti-CD3 antibody (e.g., 1 µg/mL) with a cross-linking secondary antibody (e.g., goat anti-mouse IgG at 10 µg/mL) in serum-free RPMI. Add the antibody cocktail to the cells and incubate for 5-10 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Following stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PLC-γ1 (Tyr783) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (Optional but Recommended):

-

To normalize for protein loading, the membrane can be stripped and re-probed for total PLC-γ1 and a loading control like β-actin.

-

Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the next primary antibody.

-

Visualizations

Signaling Pathway Diagram

Caption: TCR signaling pathway leading to PLC-γ phosphorylation and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on PLC-γ phosphorylation via Western blot.

Conclusion

This compound is a valuable research tool for investigating the role of ITK in T-cell signaling and a promising lead compound for the development of therapeutics for T-cell-mediated diseases. Its high potency and selectivity for ITK allow for the targeted modulation of PLC-γ phosphorylation, a critical event in T-cell activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound. Future studies should aim to fully characterize the kinase selectivity profile of this compound to better understand its potential off-target effects and further validate its utility as a specific ITK inhibitor.

References

GNE-4997: A Technical Guide for Investigating T-Helper Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE-4997, a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), and its application in the study of T-helper (Th) cell differentiation. This document details the mechanism of action of this compound, protocols for its use in in vitro T-helper cell differentiation and analysis, and a summary of its known biochemical activity.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK plays a crucial role in T-cell receptor (TCR) signaling, which is essential for the development, activation, and differentiation of T-cells.[1][2] By targeting ITK, this compound provides a powerful tool to dissect the signaling pathways governing the differentiation of naïve CD4+ T-cells into distinct effector lineages, including Th1, Th2, Th17, and regulatory T (Treg) cells.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[2] PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is critical for downstream signaling events that ultimately drive T-helper cell differentiation. This compound exerts its effect by binding to the kinase domain of ITK, thereby preventing the phosphorylation and subsequent activation of PLC-γ1.[2][3]

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by this compound.

Caption: ITK Signaling Pathway and this compound Inhibition.

Quantitative Data

This compound has been characterized by its high affinity for ITK and its potent inhibition of downstream signaling. The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Ki (ITK) | 0.09 nM | Biochemical Assay | [3] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat cells | [2][3] |

Note: Specific dose-response data for the effect of this compound on the differentiation of individual T-helper subsets (Th1, Th2, Th17, Treg) and their corresponding cytokine production are not extensively available in public literature and would require experimental determination.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study its effects on T-helper cell differentiation.

In Vitro T-Helper Cell Differentiation

This protocol describes the differentiation of naïve CD4+ T-cells into Th1, Th2, Th17, and Treg lineages in the presence of this compound.

Materials:

-

Naïve CD4+ T-cells (isolated from human PBMCs or mouse splenocytes)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and Anti-CD28 antibodies

-

Recombinant human/mouse cytokines and neutralizing antibodies (see table below)

-

This compound (dissolved in DMSO)

-

96-well flat-bottom culture plates

Cytokine and Antibody Cocktails for T-Helper Cell Differentiation:

| T-Helper Subset | Cytokines | Neutralizing Antibodies |

| Th1 | IL-12 (20 ng/mL), IL-2 (10 ng/mL) | Anti-IL-4 (10 µg/mL) |

| Th2 | IL-4 (20 ng/mL), IL-2 (10 ng/mL) | Anti-IFN-γ (10 µg/mL) |

| Th17 | TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL) | Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) |

| Treg | TGF-β (5 ng/mL), IL-2 (100 U/mL) | Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) |

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Isolate naïve CD4+ T-cells using a commercially available isolation kit.

-

Resuspend naïve CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 nM to 1 µM. Include a DMSO vehicle control.

-

Add 50 µL of the cell suspension to each well of the coated 96-well plate.

-

Add 50 µL of the appropriate cytokine and neutralizing antibody cocktail to the designated wells.

-

Add 50 µL of the this compound dilutions or vehicle control to the wells.

-

Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells.

-

The final volume in each well should be 200 µL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

Analysis of T-Helper Cell Differentiation by Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the differentiated T-helper cell populations based on their characteristic cytokine expression.

Materials:

-

Differentiated T-cells from the protocol above

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/Permeabilization solution (commercially available kits are recommended)

-

Fluorochrome-conjugated antibodies against lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Treg) and cytokines (IFN-γ for Th1, IL-4/IL-5/IL-13 for Th2, IL-17A for Th17, IL-10 for Treg)

Procedure:

-

After the differentiation period, re-stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (500 ng/mL) to each well.

-

Add Brefeldin A (10 µg/mL) to each well to inhibit cytokine secretion.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash them with FACS buffer.

-

Stain for surface markers (e.g., CD4) according to the antibody manufacturer's protocol.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Stain for intracellular transcription factors and cytokines with the appropriate fluorochrome-conjugated antibodies.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer and analyze the percentage of cells expressing each lineage-specific marker in the this compound treated and control groups.

Below is a workflow diagram for the in vitro differentiation and analysis of T-helper cells.

References

The Core Principles of ITK Inhibition by Small Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, has emerged as a critical regulator of T-cell signaling and differentiation. Its central role in orchestrating the immune response, particularly in T-helper type 2 (Th2) cell-mediated allergic and inflammatory diseases, has positioned it as a compelling therapeutic target. This in-depth technical guide delineates the fundamental principles of ITK inhibition by small molecules, offering a comprehensive overview of its signaling cascade, the mechanisms of inhibitor action, and the experimental methodologies used to assess their efficacy.

The ITK Signaling Cascade: A Central Hub in T-Cell Activation

ITK is predominantly expressed in T-cells and natural killer (NK) cells and functions as a key downstream effector of the T-cell receptor (TCR).[1][2] Upon TCR engagement with an antigen-presenting cell, a cascade of phosphorylation events is initiated, leading to the recruitment and activation of ITK at the plasma membrane.

The activation of ITK is a multi-step process. Following TCR stimulation, Lymphocyte-specific protein tyrosine kinase (Lck) phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for Zeta-chain-associated protein kinase 70 (ZAP-70), which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2]

ITK is recruited to this signaling complex, often referred to as the "signalosome," through the interaction of its SH2 and SH3 domains with phosphorylated SLP-76.[1][2] Concurrently, the activation of phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the plasma membrane, which binds to the Pleckstrin Homology (PH) domain of ITK, facilitating its membrane localization.[2] Once at the membrane and integrated into the signalosome, ITK is phosphorylated on a key tyrosine residue (Y511 in humans) in its activation loop by Lck, leading to its full enzymatic activation.[2]

Activated ITK, in turn, phosphorylates and activates its primary substrate, Phospholipase C gamma 1 (PLCγ1).[1][2][3] This phosphorylation is a critical event that triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[3] These downstream events culminate in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive T-cell proliferation, differentiation, and cytokine production.[4]

Beyond its catalytic role, ITK also possesses a kinase-independent scaffolding function.[5][6] It can physically interact with other signaling proteins, such as Vav, to regulate the actin cytoskeleton, a process crucial for T-cell polarization and the formation of the immunological synapse.[6]

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor.

Mechanisms of ITK Inhibition by Small Molecules

Small molecule inhibitors of ITK primarily target the ATP-binding pocket within the kinase domain (SH1 domain).[2] By occupying this site, they prevent the binding of ATP, which is essential for the phosphotransfer reaction, thereby blocking the kinase activity of ITK. These inhibitors can be broadly classified into two categories: covalent and non-covalent (reversible) inhibitors.

Covalent Inhibitors: These molecules form a permanent bond with a specific amino acid residue within or near the ATP-binding site. A common target for covalent ITK inhibitors is a cysteine residue (Cys442 in ITK) located in a region of the kinase domain that is not highly conserved across the kinome, offering a potential for selectivity. The formation of a covalent bond leads to irreversible inhibition of the enzyme.

Non-Covalent Inhibitors: These inhibitors bind to the ATP pocket through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding affinity and duration of action are determined by the strength of these non-covalent interactions.

The development of highly selective ITK inhibitors is a key challenge due to the significant homology of the ATP-binding site across the human kinome, particularly within the Tec kinase family. Achieving selectivity is crucial to minimize off-target effects and potential toxicities.

Quantitative Assessment of ITK Inhibitors

The potency and selectivity of small molecule ITK inhibitors are determined through a series of in vitro and cellular assays. The data generated from these assays are crucial for lead optimization and candidate selection in drug discovery programs.

| Inhibitor | Type | Target | IC50 (nM) | Assay Type | Reference |

| Ibrutinib | Covalent | BTK, ITK | ITK: 10.7 | Biochemical | [Pan et al., 2013] |

| PRN694 | Covalent | ITK, RLK | ITK: <1 | Biochemical | [Bender et al., 2016] |

| BMS-509744 | Non-covalent | ITK | 19 | Biochemical | [Das et al., 2006] |

| CTA-056 | Covalent | ITK | 3.5 | Biochemical | [Zhong et al., 2014] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Experimental Protocols for Characterizing ITK Inhibitors

Detailed and robust experimental protocols are essential for the accurate characterization of ITK inhibitors. Below are outlines of key methodologies.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified ITK.

Objective: To determine the IC50 value of a small molecule inhibitor against recombinant ITK.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide or protein substrate by ITK. The amount of phosphorylated product is quantified, and the inhibition by the compound is calculated.

Typical Protocol Outline:

-

Reagents and Materials:

-

Recombinant human ITK (active)

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

-

ATP

-

Assay buffer (containing MgCl2, DTT, BSA)

-

Test compound (serially diluted)

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET based assays)

-

Microplates (e.g., 384-well)

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the ITK enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).

-

-

Data Analysis:

-

The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: A typical workflow for a biochemical ITK kinase assay.

Cellular Assays

Cellular assays are crucial for evaluating the activity of ITK inhibitors in a more physiologically relevant context. These assays measure the inhibition of ITK-mediated signaling events within intact T-cells.

Objective: To determine the cellular potency (IC50) of an ITK inhibitor by measuring the inhibition of a downstream signaling event, such as PLCγ1 phosphorylation.

Principle: T-cells (e.g., Jurkat T-cells or primary human T-cells) are stimulated to activate the TCR signaling pathway in the presence of varying concentrations of the inhibitor. The level of phosphorylation of a key downstream substrate of ITK, such as PLCγ1, is then quantified.

Typical Protocol Outline:

-

Reagents and Materials:

-

T-cells (e.g., Jurkat cells or isolated primary T-cells)

-

Cell culture medium

-

TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Test compound (serially diluted)

-

Lysis buffer

-

Primary antibody against phosphorylated PLCγ1 (pPLCγ1)

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent detection system)

-

Western blot apparatus or a plate-based detection system (e.g., AlphaLISA or HTRF)

-

-

Procedure:

-

Culture T-cells and pre-incubate them with serial dilutions of the test compound.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a specific time (e.g., 5-10 minutes).

-

Lyse the cells to release the intracellular proteins.

-

Quantify the level of pPLCγ1 in the cell lysates using an appropriate method (e.g., Western blotting, ELISA, or a homogeneous proximity-based assay).

-

-

Data Analysis:

-

The signal from the pPLCγ1 detection is normalized to the total protein concentration or a housekeeping protein.

-

The data is then converted to percent inhibition relative to a stimulated DMSO control.

-

The cellular IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: A generalized workflow for a cellular assay measuring ITK inhibition.

Conclusion

The inhibition of ITK by small molecules represents a promising therapeutic strategy for a range of immune-mediated diseases. A thorough understanding of the ITK signaling pathway, the mechanisms of inhibitor action, and the application of rigorous experimental protocols are paramount for the successful development of novel and effective ITK-targeted therapies. This guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and rapidly evolving field.

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A negative role for the interleukin-2-inducible T-cell kinase (ITK) in human Foxp3+ TREG differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase-independent functions for Itk in TCR-induced regulation of Vav and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-4997: An In-Depth Technical Guide to its Impact on T-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways affected by GNE-4997, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). The information presented herein is synthesized from publicly available data and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and immunology.

Core Mechanism of Action: Inhibition of ITK in the T-Cell Receptor Signaling Pathway

This compound is a highly potent and selective inhibitor of ITK, a crucial non-receptor tyrosine kinase that plays a central role in the T-cell receptor (TCR) signaling cascade.[1][2][3] ITK is a member of the Tec family of kinases and is predominantly expressed in T-cells and NK cells. Its activation is a key event following the engagement of the TCR with an antigen-presenting cell (APC).

The primary signaling pathway affected by this compound is the TCR signaling pathway. Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK. Activated ITK, in turn, phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1] PLCγ1 activation is a critical step that leads to the generation of two important second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates Protein Kinase C (PKC), which in turn initiates a signaling cascade that results in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Both NFAT and NF-κB are essential for the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interleukin-13 (IL-13), which are critical for T-cell proliferation, differentiation, and effector functions.

By potently inhibiting ITK, this compound effectively blocks the phosphorylation of PLCγ1, thereby preventing the generation of IP3 and DAG.[1] This disruption of the TCR signaling cascade ultimately leads to a reduction in the production of key pro-inflammatory cytokines and a dampening of the T-cell mediated immune response.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| ITK | Ki | 0.09 nM | [1][2][3] |

| PLC-γ phosphorylation (Jurkat cells) | IC50 | 4 nM | [1] |

Table 2: Kinase Selectivity of this compound

| Kinase | Fold Selectivity vs. ITK | Reference |

| Data not publicly available. The primary research article indicates that this compound is highly selective, but specific values for other kinases are not available in the public domain. |

Table 3: In Vivo Efficacy of this compound

| Effect | Model | Outcome | Reference |

| Reduction of IL-2 and IL-13 production | In vivo mouse models | Demonstrated reduction | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in the primary research article by Burch et al. (2015). While the full text of this article is not publicly available, this section outlines the general methodologies that would be employed in such a study.

ITK Kinase Inhibition Assay (Biochemical Assay)

The potency of this compound against ITK would be determined using a biochemical kinase assay. This typically involves:

-

Reagents: Recombinant human ITK enzyme, a suitable substrate peptide, ATP, and the test compound (this compound).

-

Procedure: The ITK enzyme is incubated with the substrate peptide and varying concentrations of this compound in the presence of ATP. The kinase reaction is allowed to proceed for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity (if using ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

PLC-γ Phosphorylation Assay (Cell-Based Assay)

The cellular activity of this compound is assessed by measuring its ability to inhibit the phosphorylation of PLC-γ in a relevant cell line, such as Jurkat T-cells. A typical protocol would involve:

-

Cell Culture: Jurkat T-cells are cultured under standard conditions.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specific duration.

-

TCR Stimulation: The T-cell receptor is stimulated to activate the signaling pathway. This is often done using anti-CD3 and anti-CD28 antibodies.

-

Cell Lysis and Protein Analysis: After stimulation, the cells are lysed, and the proteins are separated by SDS-PAGE.

-

Western Blotting: The levels of phosphorylated PLC-γ and total PLC-γ are detected using specific antibodies.

-

Quantification: The band intensities are quantified, and the ratio of phosphorylated PLC-γ to total PLC-γ is calculated. The percentage of inhibition at each this compound concentration is determined to calculate the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it would be tested against a panel of other kinases. The methodology is similar to the ITK kinase inhibition assay, but a wide range of different kinases are used. The IC50 values obtained for each kinase are then compared to the IC50 for ITK to determine the selectivity profile.

In Vivo Efficacy in Mouse Models

The in vivo effects of this compound on cytokine production would be evaluated in mouse models of T-cell activation. A general workflow would be:

-

Animal Model: A suitable mouse strain is used.

-

Compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at various doses.

-

Immune Challenge: The mice are challenged with an agent that induces T-cell activation and cytokine production (e.g., anti-CD3 antibody).

-

Sample Collection: At a specific time point after the challenge, blood or tissue samples are collected.

-

Cytokine Measurement: The levels of IL-2 and IL-13 in the samples are quantified using methods such as ELISA or multiplex bead assays.

-

Data Analysis: The reduction in cytokine levels in the this compound-treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy.

Visualizations

T-Cell Receptor Signaling Pathway and the Point of Inhibition by this compound

Hypothetical Experimental Workflow for In Vivo Efficacy Study

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The absence of access to the full primary research article for this compound limits the depth of detail that can be provided for certain quantitative data and experimental protocols. For complete and detailed information, readers are strongly encouraged to consult the original peer-reviewed publication:

-

Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3806–3816.

References

Methodological & Application

GNE-4997: In Vitro Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals